4-(bromomethyl)quinazoline
CAS No.: 112762-98-8
Cat. No.: VC12012769
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112762-98-8 |
|---|---|
| Molecular Formula | C9H7BrN2 |
| Molecular Weight | 223.07 g/mol |
| IUPAC Name | 4-(bromomethyl)quinazoline |
| Standard InChI | InChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2 |
| Standard InChI Key | BPAKIZDBMPFSIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC=N2)CBr |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)CBr |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Inferred Physicochemical Properties
Synthetic Methodologies
Direct Bromination of Methylquinazoline
A plausible route involves the bromination of 4-methylquinazoline using reagents such as N-bromosuccinimide (NBS) under radical or light-initiated conditions. This method is analogous to the synthesis of other bromomethyl heterocycles . For example:
Copper-Catalyzed Coupling Reactions
Recent advances in quinazoline synthesis, such as copper-catalyzed isocyanide insertions , suggest that 4-(bromomethyl)quinazoline could be synthesized via cross-coupling between 4-bromomethyl precursors and nitrogen-containing reagents. For instance, Cu(OAc)-mediated reactions with amines might yield functionalized derivatives .
Table 2: Reported Synthetic Routes for Analogous Compounds
| Method | Yield | Key Reagents | Reference |
|---|---|---|---|
| Radical bromination | 60–70% | NBS, AIBN, CCl | |
| Microwave-assisted alkylation | 75% | Alkyl bromides, Cu(OAc) |
Reactivity and Functionalization
The bromomethyl group at position 4 serves as a reactive handle for further modifications:
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Nucleophilic Substitution: The bromide can be displaced by amines, thiols, or alkoxides to form 4-aminomethyl, 4-thiomethyl, or 4-alkoxymethyl derivatives, respectively .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace the bromine with aryl or heteroaryl groups .
Applications in Medicinal Chemistry
Intermediate for Anticancer Agents
Quinazoline derivatives are prominent in oncology drug development. For example, 4-anilinoquinazolines like gefitinib and erlotinib target epidermal growth factor receptor (EGFR) tyrosine kinase . The bromomethyl group in 4-(bromomethyl)quinazoline provides a site for attaching pharmacophores, enabling the synthesis of hybrid molecules with enhanced target affinity .
Antibacterial and Antifungal Hybrids
Hybridization of quinazolinones with bioactive moieties (e.g., thiosemicarbazides) has yielded compounds with broad-spectrum antimicrobial activity . The electrophilic bromine in 4-(bromomethyl)quinazoline could facilitate the attachment of antifungal groups such as triazoles .
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